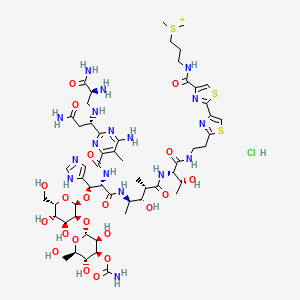
2-Chloro-3-nitrobenzonitrile
説明
2-Chloro-3-nitrobenzonitrile (2C3NB) is an organic compound from the family of nitriles. It is an important chemical intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. 2C3NB is an important reagent for the synthesis of a variety of organic molecules, such as drug molecules, polymers, and agrochemicals. 2C3NB has a wide range of applications in both academic and industrial research.
科学的研究の応用
Vibrational Analysis
The vibrational frequencies of nitrobenzonitrile derivatives, including those similar to 2-Chloro-3-nitrobenzonitrile, have been studied using quantum chemical calculations and experimental methods. This research is valuable for understanding the molecular structure and dynamics of these compounds. For instance, a study on 4-chloro-3-nitrobenzonitrile analyzed its vibrational frequencies and molecular orbital energies (Sert, Çırak, & Ucun, 2013).
Thermophysical Properties
The thermophysical properties of nitrobenzonitriles have been researched, providing insights into their behavior under various temperature conditions. For instance, the heat capacities and enthalpies of transitions of various nitrobenzonitrile isomers, including 2-, 3-, and 4-nitrobenzonitrile, were studied using differential scanning calorimetry (Jiménez, Roux, Dávalos, & Temprado, 2002).
Spectroscopy and Structural Analysis
Spectroscopic methods like Raman and FTIR have been used to analyze the vibrational spectra and structural characteristics of nitrobenzonitrile derivatives. These studies contribute to a deeper understanding of the molecular structure and interactions within these compounds. For example, the vibrational spectra and thermodynamics of 2-chloro-5-nitrobenzonitrile were investigated (Rastogi, Singhal, Kumar, Rao, & Palafox, 2009).
Hydrogenation Processes
The hydrogenation of nitrobenzonitriles using catalysts like Raney nickel has been explored. This research is significant for understanding the chemical transformations and potential applications of these compounds in various industrial processes (Koprivova & Červený, 2008).
Molecular Structure and Electron-Withdrawing Effects
The effects of electron-withdrawing groups on the molecular structure of nitrobenzonitriles have been studied. These insights are crucial for the design and synthesis of new compounds with specific properties. For instance, the structural effects on 2- and 3-nitrobenzonitrile were examined using rotational spectroscopy (Graneek, Bailey, & Schnell, 2018).
Synthesis and Chemical Analysis
The synthesis and chemical analysis of various nitrobenzonitrile derivatives have been conducted, contributing to the development of novel compounds with potential applications in different fields. For example, the synthesisand analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was carried out, providing valuable insights into the structural and optical properties of this compound (Jukić, Cetina, Halambek, & Ugarković, 2010).
Density Functional Theory Studies
The internal rotational barriers and molecular geometries of aromatic nitro compounds, including nitrobenzonitriles, have been studied using density functional theory. This research aids in understanding the molecular behavior and potential applications of these compounds (Chen & Chieh, 2002).
Thermodynamic Functions and Solubility Studies
The solubility of nitrobenzonitriles in various organic solvents and their thermodynamic functions have been examined. Such studies are crucial for industrial applications, where solubility and thermodynamic properties play a key role (Chen, Chen, Zheng, & Zhao, 2017).
Substitution Reactions and Synthesis
Research on the regioselectivity of substitution reactions in nitrobenzonitriles and the synthesis of new derivatives has been conducted. These studies are significant for developing new chemical entities with specific properties (Dalinger, Cherkasova, Khutoretskii, & Shevelev, 2000).
Coordination Compounds and Bonding Analysis
The synthesis and theoretical analysis of coordination compounds containing nitrobenzonitriles have been explored. These studies help in understanding the bonding and structural properties of these compounds, which can be useful in various chemical applications (Guzei, Crozier, Nelson, Pinkert, Schoenfeldt, Shepardson, & McGaff, 2006).
特性
IUPAC Name |
2-chloro-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZYMTWFJLEBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618024 | |
| Record name | 2-Chloro-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34662-24-3 | |
| Record name | 2-Chloro-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)






![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione](/img/structure/B1592031.png)

